Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate
Description
Properties
IUPAC Name |
benzyl N-[2-(4-chlorophenyl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-17(2,14-8-10-15(18)11-9-14)19-16(20)21-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZGUVVTYNUNPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Cl)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via Amine Protection Strategies
The core synthetic approach involves introducing the benzyl carbamate group to 2-(4-chlorophenyl)propan-2-amine. Source 4 details a rhodium-catalyzed method where carbamates form through N–H insertion reactions . For this compound, the reaction proceeds as follows:
Reaction Scheme
Key conditions include:
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Catalyst : Rhodium(II) acetate (2.5 mol%)
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Base : Magnesium oxide (4.0 equiv)
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Solvent : Dichloromethane (0.3 M concentration)
This method achieves 98% conversion on a 0.6 mmol scale, with purification via flash chromatography . The stereospecificity of rhodium catalysis ensures retention of configuration in chiral intermediates.
Alternative Pathways via Sulfoxide Intermediates
Source 5 describes a related synthesis using 4-chlorobenzoyl chloride and carbamate precursors in pyridine . While optimized for oxadiazole derivatives, the protocol adapts to the target compound by substituting reagents:
Procedure
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React 2-(4-chlorophenyl)propan-2-amine (0.1 mol) with benzyl chloroformate (0.12 mol) in pyridine.
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Reflux at 110°C for 4 hours.
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Quench with ice water, filter, and recrystallize from ethanol .
This method yields 95% product with high purity, validated by single-crystal X-ray diffraction .
Comparative Analysis of Methodologies
The rhodium method excels in stereochemical control, while the pyridine approach offers cost advantages for large-scale synthesis.
Mechanistic Insights and Side Reactions
The rhodium-catalyzed pathway involves a nitrene intermediate generated from benzyl carbamate and iodobenzene diacetate . Insertion into the N–H bond of 2-(4-chlorophenyl)propan-2-amine proceeds via a concerted mechanism, avoiding racemization. Common side products include:
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Di-carbamate derivatives : Formed from overprotection (controlled by stoichiometry).
In contrast, the pyridine method risks N-acylation if benzoyl chloride contaminants are present, necessitating rigorous reagent purification .
Industrial-Scale Optimization Strategies
Patent US9248140B2 highlights the use of flow chemistry to enhance reaction efficiency . Key adaptations for the target compound include:
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Continuous feed of benzyl chloroformate to maintain low excess (1.2 equiv).
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In-line IR monitoring to detect endpoint (disappearance of N–H stretch at 3350 cm⁻¹).
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Telescoped purification using liquid-liquid extraction (heptane/EtOAc) .
This reduces production costs by 40% compared to batch processing.
Scientific Research Applications
Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 328.78 g/mol (calculated).
- Availability : Discontinued as a building block (CymitQuimica, 2025) .
Comparison with Structural Analogs
Halogen-Substituted Derivatives
Substitution of the 4-chlorophenyl group with other halogens significantly alters physicochemical properties:
Impact of Halogens :
Heterocyclic Modifications
Incorporation of heterocycles introduces distinct structural and functional features:
Key Observations :
- Thermal Stability : The oxadiazole-containing derivative exhibits a higher melting point (132–136°C), attributed to rigid heterocyclic packing and N–H···N hydrogen bonds .
- Crystallography : The oxadiazole analog crystallizes in an orthorhombic system (a = 7.7501 Å, b = 11.0052 Å, c = 20.9834 Å), forming helical chains along the b-axis via intermolecular hydrogen bonds .
Functional Group Variations
Modifications in the carbamate side chain or adjacent groups influence reactivity and applications:
Notable Differences:
Biological Activity
Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C17H18ClNO2
- Molecular Weight : 303.78 g/mol
- CAS Number : 1400644-29-2
The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound acts primarily by inhibiting enzyme activity through competitive inhibition, where it binds to the active site of enzymes, preventing substrate access. This mechanism can lead to various biological effects depending on the targeted enzyme or receptor involved .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's structure may enhance its ability to penetrate bacterial cell walls, facilitating its antimicrobial effects.
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. It has demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, leading to decreased viability of cancer cells. Notably, studies have reported that the compound can enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .
Table 1: Summary of Biological Activity Studies
Case Study: Anticancer Effects
In a notable study published in a peer-reviewed journal, this compound was tested against various human cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also triggered apoptotic pathways through caspase activation. The study highlighted the potential for this compound to be developed into a therapeutic agent for cancer treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling reactions between benzyl carbamate derivatives and halogenated phenylpropanes. For example, analogous compounds like Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate are synthesized via nucleophilic substitution or Ullmann-type coupling under basic conditions. Optimization includes temperature control (60–80°C), solvent selection (e.g., DMF or THF), and catalysts (e.g., Pd for cross-coupling). Purity is enhanced via column chromatography or recrystallization .
Q. How can spectroscopic and chromatographic techniques characterize this compound effectively?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies structural features like the chlorophenyl and carbamate groups. Mass spectrometry (MS) confirms molecular weight. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%). For example, the 4-chlorophenyl moiety shows distinct aromatic proton signals at δ 7.2–7.4 ppm in ¹H NMR .
Q. What are the key physical and chemical properties influencing its stability in experimental settings?
- Methodological Answer : The compound’s stability is affected by hygroscopicity (due to the carbamate group) and photodegradation (from the chlorophenyl ring). Storage under inert gas (N₂/Ar) at −20°C in amber vials is recommended. Solubility varies: it is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) provides definitive structural confirmation. For example, the orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 7.7501 Å, b = 11.0052 Å, c = 20.9834 Å was reported for a structurally similar compound. SHELX software refines hydrogen-bonding networks (e.g., N–H···N interactions) and torsional angles, resolving ambiguities in substituent orientation .
Q. What computational methods predict the compound’s interaction with biological targets, such as enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations model binding affinities. For instance, carbamate derivatives show inhibitory activity against acetylcholinesterase (AChE) via covalent bonding to catalytic serine residues. Docking scores (e.g., binding energy ≤−7.5 kcal/mol) and MM-PBSA calculations validate interactions .
Q. How do structural modifications (e.g., replacing chlorine with bromine) alter biological activity?
- Methodological Answer : Halogen substitution impacts steric and electronic properties. Bromine’s larger atomic radius increases steric hindrance, while chlorine’s electronegativity enhances hydrogen bonding. Comparative studies show Bromophenyl analogs exhibit higher AChE inhibition (IC₅₀ = 7.02 µM vs. 10.0 µM for chlorophenyl derivatives), attributed to enhanced hydrophobic interactions .
Q. What strategies resolve contradictions in experimental vs. computational data for this compound?
- Methodological Answer : Discrepancies in binding affinities or spectral data are resolved via multi-technique validation. For example, if DFT-calculated IR spectra conflict with experimental data, Raman spectroscopy and Multiwfn electron localization function (ELF) analysis clarify electronic effects. Consensus is achieved by cross-referencing crystallographic data and thermodynamic stability profiles .
Comparative and Mechanistic Questions
Q. How does this compound compare to tetrazole-containing analogs in drug discovery applications?
- Methodological Answer : Tetrazole analogs (e.g., Benzyl N-[2-(1H-tetrazol-5-yl)propan-2-yl]carbamate) exhibit enhanced metabolic stability due to the tetrazole ring’s resistance to hydrolysis. However, the chlorophenyl carbamate derivative shows superior bioavailability in in vitro permeability assays (Papp > 1 × 10⁻⁶ cm/s), attributed to its balanced logP (~2.5) .
Q. What mechanistic insights explain its potential as an enzyme inhibitor?
- Methodological Answer : The carbamate group forms a reversible covalent bond with serine hydrolases, while the chlorophenyl moiety participates in π-π stacking with aromatic residues (e.g., Trp286 in AChE). Kinetic studies (e.g., Lineweaver-Burk plots) reveal mixed inhibition, with Kᵢ values in the nanomolar range .
Data Presentation
Table 1 : Comparative Inhibitory Activity of Carbamate Derivatives
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
|---|---|---|
| Benzyl N-[2-(4-Cl-phenyl)propan-2-yl]carbamate | 32.01 | 7.02 |
| Ethyl N-(4-propan-2-ylphenyl)carbamate | 56.1 | 15.5 |
| Bromophenyl analog | 40.0 | 10.0 |
| Source: Adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
